1,4-Diamino-2-butene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

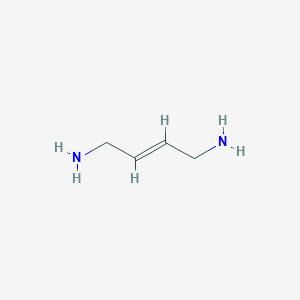

1,4-Diamino-2-butene, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Polyamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Tumor Targeting and Imaging

One of the most promising applications of 1,4-Diamino-2-butene is its use as a vector in cancer therapy. Specifically, the (Z)-isomer of DAB has been explored for its potential in boron neutron capture therapy (BNCT). In a study, (Z)-1,4-diamino-2-butene was utilized to transport boron isotopes into tumor cells, enhancing the efficacy of BNCT by allowing targeted radiation therapy while minimizing damage to surrounding healthy tissue. The compound was actively transported into cells via the polyamine transport system, which is crucial for its effectiveness in targeting tumors .

Table 1: Applications in Cancer Therapy

| Compound | Application | Mechanism |

|---|---|---|

| (Z)-DAB | Tumor targeting | Polyamine transport system |

| (E)-I-DAB | Tumor imaging | Not suitable due to low uptake |

| Z-4-Bbz-DAB | Boron accumulation | Effective substrate for transport |

Antifungal Agents

Research has indicated that this compound derivatives exhibit antifungal properties. A study focused on synthesizing various analogs of DAB to evaluate their effectiveness against plant-pathogenic fungi. The results demonstrated that certain derivatives showed significant antifungal activity, suggesting that DAB could be developed into a selective fungicide that targets fungal pathways without harming plants .

Table 2: Antifungal Activity of DAB Derivatives

| Compound | Activity Level | Target Organism |

|---|---|---|

| E-1,4-diaminobut-2-ene dihydrochloride | High | Powdery mildew |

| Cyclic DAB analogs | Variable | Various fungi |

Siderophore Biosynthesis

In biochemistry, this compound serves as a precursor in the biosynthesis of siderophores—molecules that bind iron and are crucial for microbial iron acquisition. Studies have shown that DAB can be incorporated into siderophore structures, enhancing their solubility and effectiveness in iron chelation . This application is particularly relevant in developing new strategies for treating iron overload conditions.

Table 3: Siderophore Analog Production Using DAB

| Siderophore | Precursor Used | Characteristics |

|---|---|---|

| Desferrioxamine B (DFOB) | This compound | High solubility; potential for modification |

| Avaroferrin | 1,4-diaminobutane derivatives | Inhibits bacterial virulence |

Chemical Synthesis

DAB is also utilized in chemical synthesis processes as an intermediate for producing various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Polyamines

A recent study explored the use of DAB derivatives as building blocks for synthesizing polyamines with enhanced biological activity. The research highlighted the versatility of DAB in generating compounds with tailored properties for specific applications .

特性

CAS番号 |

18231-61-3 |

|---|---|

分子式 |

C4H10N2 |

分子量 |

86.14 g/mol |

IUPAC名 |

(E)-but-2-ene-1,4-diamine |

InChI |

InChI=1S/C4H10N2/c5-3-1-2-4-6/h1-2H,3-6H2/b2-1+ |

InChIキー |

FPYGTMVTDDBHRP-OWOJBTEDSA-N |

SMILES |

C(C=CCN)N |

異性体SMILES |

C(/C=C/CN)N |

正規SMILES |

C(C=CCN)N |

Key on ui other cas no. |

40930-37-8 |

ピクトグラム |

Corrosive; Irritant |

同義語 |

1,4-diamino-2-butene 1,4-diaminobut-2-ene diaminobutene E-BED diamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。